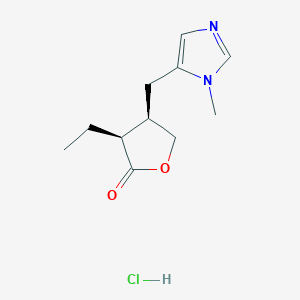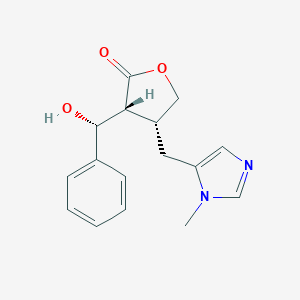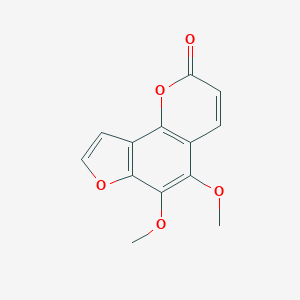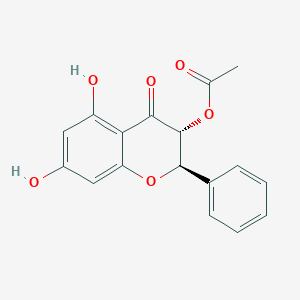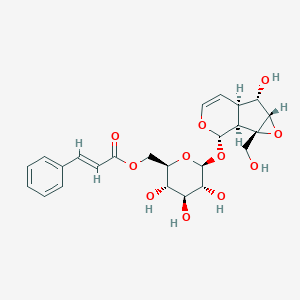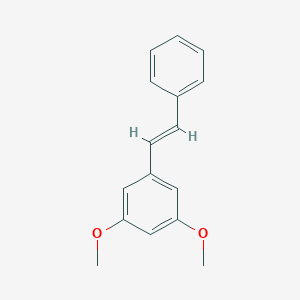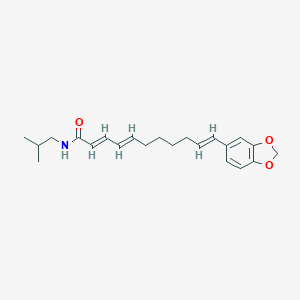
原花青素 A2
描述
Proanthocyanidin A2 is an A-type proanthocyanidin found in various fruits and plants . It is a dimer of procyanidin, consisting of epicatechin subunits .
Synthesis Analysis
The synthesis of Proanthocyanidin A2 involves the formation of a coupled product between an open chain C-ring C-4 hydroxyethoxy analogue of either (+)-catechin or (−)-epicatechin with 5,7,3′,3′-tetra-O-benzyl-(+)-catechin/- (−)-epicatechin in the presence of bentonite clay K-10 . The benzyl protecting groups are removed under mild catalytic hydrogenation conditions to form the desired A-type compound in situ as a mixture of diastereomers via ketal/oxonium ion/carbonium ion formation .Chemical Reactions Analysis
The chemical reaction that allows the bathochromic shift of Proanthocyanidins from 260 to 640 nm is not well known . It is hypothesized that in an acidic environment the aldehyde group of the DMAC molecule is protonated, leading to the formation of a highly reactive carbocation .Physical And Chemical Properties Analysis
Proanthocyanidin A2 is a colorless crystalline solid with a bitter taste . It is soluble in water, ethanol, and ether solvents, but insoluble in inorganic acids and organic solvents .科学研究应用
Antioxidant Activity
Proanthocyanidin A2 has been studied for its antioxidant properties, which can help ameliorate inflammation and activate antioxidant enzymes like superoxide dismutase (SOD) .
Cardiovascular Health
Research suggests that Proanthocyanidin A2 may protect blood vessels and reduce the risk of cardiovascular diseases (CVD) .
Cancer Treatment Support
It has been noted that Proanthocyanidin A2 could reduce the side effects of antineoplastic drugs during cancer treatment .
Dental Health
There is evidence that Proanthocyanidin A2 can enhance dental biostability, potentially improving tooth health .
Nutraceutical Applications
Proanthocyanidins, including A2, are attracting interest in the nutraceutical field for their potential health benefits .
作用机制
Target of Action
Proanthocyanidin A2, a type of polyphenolic compound, has been found to interact with various targets in the body. It has been shown to target primary acute myeloid leukemia (AML) cells, sparing healthy CD34+ cord blood cells . It also inhibits Protein kinase C (PKC), a key enzyme involved in cellular signaling .
Mode of Action
Proanthocyanidin A2 interacts with its targets through various mechanisms. It has been suggested that its mechanism of action involves the inhibition of PKC, neutralization of the catagen-inducing effects of TGF-β1, TGF-β2, and the activation of mitogen-activated protein kinase, MAK 1 and 2 to the hair follicle . It also induces cell death in leukemia cell lines and primary AML cells .
Biochemical Pathways
Proanthocyanidin A2 is synthesized in plants as oligomers of flavan-3-ol units (also known as epicatechin) via the flavonoid pathway . It’s involved in diverse biological and biochemical activities, including protection against predation and pathogen attack, as well as restricting the growth of neighboring plants .
Pharmacokinetics
The pharmacokinetics of Proanthocyanidin A2, like other polyphenols, is complex due to its polymeric nature. It’s known that the degree of polymerization significantly influences their bioavailability . .
Result of Action
Proanthocyanidin A2 has been found to have various effects on cellular and molecular levels. It has systemic hypoglycemic and lipid-lowering effects and local anti-inflammatory actions on the intestinal epithelium . It also shows potent and specific antileukemia activity in vitro . Furthermore, it can inactivate membrane receptors and enzymes, reduce membrane fluidity, increase membrane permeability to ions, and, in extreme cases, rupture the cell membrane and release organelles .
Action Environment
The action of Proanthocyanidin A2 can be influenced by various environmental factors. As a natural compound, it’s widely distributed in fruits, legume seeds, cereal grains, and can be found in the respective beverages, such as juice, wine, cider, tea, and cocoa . The concentration and efficacy of Proanthocyanidin A2 can vary depending on the plant source and the environmental conditions where the plant is grown.
安全和危害
属性
IUPAC Name |
(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWTSAADLNHNH-LSBOWGMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904175 | |
| Record name | Proanthocyanidin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Procyanidin A2 | |
CAS RN |
41743-41-3 | |
| Record name | Proanthocyanidin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proanthocyanidin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN6668Q4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Proanthocyanidin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
